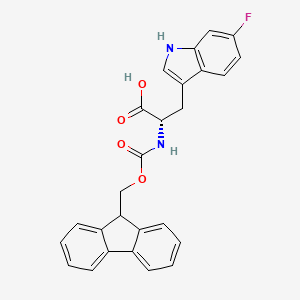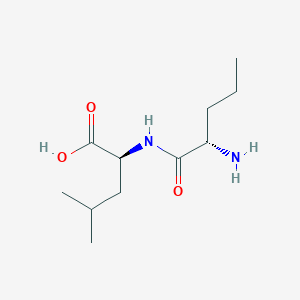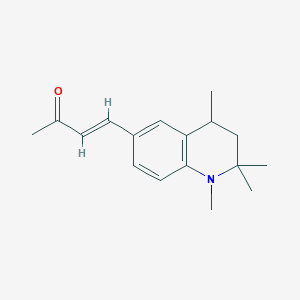
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one
Übersicht
Beschreibung
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one, or 4-TQ, is a synthetic organic compound with a wide range of applications in biochemistry and physiology. It is a versatile molecule that has been used in various studies for its biochemical and physiological effects. 4-TQ is a relatively new compound, and its potential applications are still being explored.
Wissenschaftliche Forschungsanwendungen
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives, including structures similar to 4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one, have been extensively studied for their therapeutic potentials. These compounds, recognized for their "privileged scaffold," play a significant role in drug discovery, particularly in the context of anticancer and central nervous system (CNS) disorders. Initial research labeled THIQs for their neurotoxicity, but further investigations revealed their protective role against Parkinsonism and their efficacy as anticancer antibiotics. Trabectedin, a THIQ derivative, marks a significant advancement in anticancer therapy, showcasing the scaffold's potential in developing novel therapeutic agents. This review encapsulates the exploration of THIQ derivatives across various therapeutic domains, including cancer, malaria, CNS disorders, cardiovascular, and metabolic disorders, emphasizing their role in modern drug discovery and development (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
The pharmacology of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative structurally related to THIQs, highlights its neuroprotective, antiaddictive, and antidepressant-like activity. These findings are pivotal, suggesting the compound's multifaceted mechanisms of action in neuroprotection against degenerative diseases. The therapeutic effects of 1MeTIQ, as demonstrated in animal models, underline its potential as a novel class of drugs for treating depression, addiction, and possibly other CNS disorders, thereby contributing to the expanding therapeutic applications of THIQ derivatives (Antkiewicz‐Michaluk, WãÂãÂsik, & Michaluk, 2018).
Anticancer Potential of Tetrahydroisoquinoline
The anticancer potential of THIQ and its derivatives has been a significant area of interest, with numerous studies demonstrating their efficacy against various cancer targets. THIQ-based compounds have been synthesized and analyzed for their activity against cancer cells, showing promising results in drug discovery efforts. The review of these efforts highlights the importance of THIQ as a scaffold in designing and developing new anticancer agents, emphasizing the critical role of synthetic strategies and structure-activity relationship studies in harnessing the scaffold's potential for cancer therapy (Faheem et al., 2021).
Eigenschaften
IUPAC Name |
(E)-4-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-12-11-17(3,4)18(5)16-9-8-14(10-15(12)16)7-6-13(2)19/h6-10,12H,11H2,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFVJEAHFAKETJ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C=CC(=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




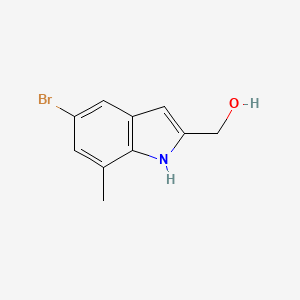
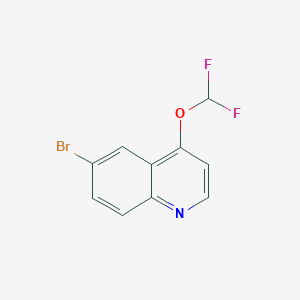


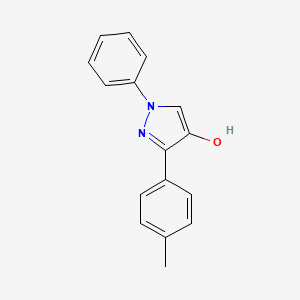

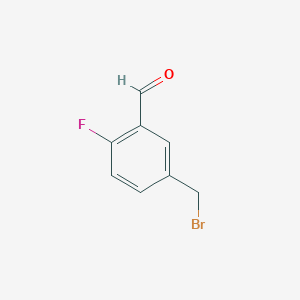
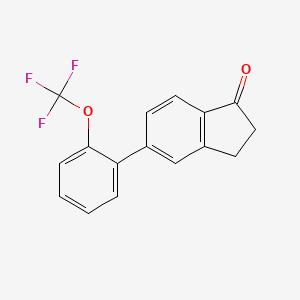
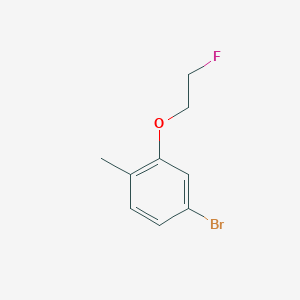

![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)
